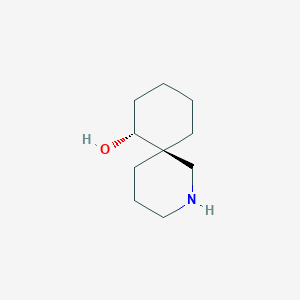
(+)-Isonitramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonitramine is a azaspiro compound that is 2-azaspiro[5.5]undecane carrying a hydroxy substituent at position 7 (the 6R,7R-diastereomer). A synthetic Nitraria alkaloid. It has a role as a hypoglycemic agent. It is an azaspiro compound and a secondary alcohol.
Applications De Recherche Scientifique
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of (+)-isonitramine. Research indicates that it significantly inhibits α-glucosidase activity, which is crucial for carbohydrate metabolism, leading to reduced postprandial hyperglycemia. In vitro studies demonstrated that this compound did not affect α-amylase but showed promising results in lowering blood glucose levels in vivo, particularly in zebrafish models subjected to streptozotocin-induced diabetes . The compound also exhibited protective effects against oxidative stress-induced pancreatic damage, indicating its potential as a therapeutic agent for diabetes mellitus.
| Study | Method | Findings |
|---|---|---|
| In vitro & in vivo | Inhibits α-glucosidase; protects pancreatic β-cells; reduces hyperglycemia. |
Synthesis and Derivative Development
The synthesis of this compound has been achieved through various methodologies, showcasing its versatility as a precursor in organic synthesis. Notably, highly enantioselective total syntheses have been reported, achieving yields of up to 43% . This capability allows for the exploration of its derivatives, which may possess enhanced biological activities or novel therapeutic effects.
| Synthesis Method | Yield | Steps |
|---|---|---|
| Enantioselective phase-transfer catalytic synthesis | 43% | 12 steps |
| Total synthesis from δ-valerolactam | 25% | 6 steps |
Mechanistic Insights
The mechanism by which this compound exerts its antidiabetic effects involves the downregulation of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. This action leads to increased insulin expression without toxic effects on pancreatic cells . Such findings suggest that this compound may serve as a dual-action agent: enhancing insulin production while simultaneously inhibiting glucose production.
Broader Pharmacological Activities
Beyond its antidiabetic properties, nitrogen-containing compounds like this compound are increasingly recognized for their diverse pharmacological activities, including anticancer and anti-inflammatory effects . The structural characteristics of isonitramine allow it to interact with various biological targets, enhancing its potential as a lead compound in drug discovery.
Case Study: Diabetes Management
In a controlled study involving diabetic zebrafish models, treatment with this compound resulted in significant reductions in postprandial blood glucose levels compared to untreated controls. The compound's ability to mitigate oxidative stress and enhance insulin secretion positions it as a promising candidate for further clinical investigation in diabetes management.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
(6R,11R)-2-azaspiro[5.5]undecan-11-ol |
InChI |
InChI=1S/C10H19NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h9,11-12H,1-8H2/t9-,10-/m1/s1 |
Clé InChI |
POCJOGNVFHPZNS-NXEZZACHSA-N |
SMILES isomérique |
C1CC[C@]2(CCCNC2)[C@@H](C1)O |
SMILES canonique |
C1CCC2(CCCNC2)C(C1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















